1-(3-Amino-4-fluorophenyl)ethanol

Organic Synthesis Medicinal Chemistry Building Block

This chiral fluorinated amino alcohol (CAS 701-42-8) features a unique ortho-fluoro aniline motif. The secondary alcohol provides a chiral center for enantiomerically enriched building blocks. High-yield (97%) NaBH₄ reduction ensures cost-effectiveness. Solid form (mp 60-70°C) enables automated dispensing. XLogP3 0.9 balances polarity and lipophilicity for drug discovery programs seeking to reduce logP without sacrificing permeability. Choose this route to differentiated intermediates.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 701-42-8
Cat. No. B8697672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-fluorophenyl)ethanol
CAS701-42-8
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)N)O
InChIInChI=1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3
InChIKeyWRBRIQRGTCMPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8) as a Differentiated Amino Alcohol Building Block


1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8) is a fluorinated aromatic amino alcohol with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol [1]. It features a chiral secondary alcohol and an aniline motif on the same phenyl ring, making it a versatile intermediate for pharmaceutical and agrochemical synthesis . Its computed XLogP3-AA value of 0.9 [1] provides a balance of polarity and lipophilicity that distinguishes it from non-fluorinated or differently substituted analogs.

Why Substituting 1-(3-Amino-4-fluorophenyl)ethanol with Common Analogs Can Compromise Research Outcomes


Simple substitution of 1-(3-amino-4-fluorophenyl)ethanol with its ketone precursor or regioisomers is not equivalent. The secondary alcohol is the result of a specific NaBH₄ reduction of 1-(3-amino-4-fluorophenyl)ethanone, yielding a product with distinct hydrogen-bonding capacity and a chiral center not present in the ketone . Computed properties such as XLogP3-AA (0.9) [1] and topological polar surface area (46.3 Ų) [1] differ significantly from non-fluorinated analogs, altering pharmacokinetic and solubility profiles in downstream applications. The specific substitution pattern of the fluorine atom (ortho to the amino group) is crucial for modulating the amine's basicity and the aromatic ring's electronic properties, which cannot be replicated by chloro or methyl analogs [2].

Quantitative Evidence for 1-(3-Amino-4-fluorophenyl)ethanol Differentiation vs. Analogs


Synthetic Route and Yield: Reduction of 1-(3-Amino-4-fluorophenyl)ethanone

1-(3-Amino-4-fluorophenyl)ethanol is synthesized via NaBH₄ reduction of 1-(3-amino-4-fluorophenyl)ethanone in a MeOH/CH₂Cl₂ mixture at 0°C. The reported yield for this transformation is 97% . This high yield under mild conditions demonstrates the feasibility and efficiency of accessing the alcohol from its ketone precursor. The ketone analog (CAS 2002-82-6) lacks the chiral secondary alcohol functionality, limiting its utility in asymmetric syntheses .

Organic Synthesis Medicinal Chemistry Building Block

Lipophilicity Comparison: XLogP3-AA of 1-(3-Amino-4-fluorophenyl)ethanol vs. Structural Analogs

The computed lipophilicity (XLogP3-AA) of 1-(3-amino-4-fluorophenyl)ethanol is 0.9 [1]. For comparison, the non-fluorinated analog 1-(3-amino-4-methylphenyl)ethanol has a higher computed XLogP of approximately 1.5 , indicating that fluorine substitution significantly reduces lipophilicity, which can favorably impact solubility and reduce non-specific binding. The regioisomer 2-(3-Amino-4-fluorophenyl)ethanol (CAS 1892991-74-0), with the ethanol chain extended by one carbon, has a higher molecular weight (171.20 g/mol) and different hydrogen-bonding capacity , further differentiating its properties.

Physicochemical Property Drug Design ADME

Purity Specifications from Commercial Suppliers for Research Use

Commercial suppliers offer 1-(3-Amino-4-fluorophenyl)ethanol with stated purities of 95% and 98% . This level of purity is consistent with its use as a research intermediate or building block. The availability of defined purity grades allows researchers to select the appropriate quality for their specific application, whether for initial screening (95%) or more demanding synthetic steps (98%). This is comparable to the purity levels offered for the ketone analog 1-(3-amino-4-fluorophenyl)ethanone, which is also typically available at 95% purity .

Procurement Quality Control Research Reagent

Thermal Properties: Melting Point Differentiation from Structural Analogs

1-(3-Amino-4-fluorophenyl)ethanol is reported to have a melting point in the range of 60–70 °C . In contrast, its regioisomer 2-(3-Amino-4-fluorophenyl)ethanol is described as a liquid at room temperature . This significant difference in physical state (solid vs. liquid) at standard laboratory conditions is a direct consequence of the substitution pattern and has practical implications for handling, storage, and formulation. The solid nature of the target compound may offer advantages in weighing accuracy and long-term stability compared to liquid analogs.

Physical Property Formulation Crystallization

Optimal Use Cases for 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8) Based on Evidence


Synthesis of Chiral Amino Alcohol Derivatives for Medicinal Chemistry

The secondary alcohol provides a chiral center, enabling the synthesis of enantiomerically enriched building blocks for drug discovery . The high yield (97%) reported for its synthesis from the corresponding ketone supports its use as a cost-effective intermediate in the preparation of chiral amines, amino alcohols, and heterocycles.

Development of Fluorinated Pharmacophores with Optimized Lipophilicity

The computed XLogP3-AA of 0.9 [1] positions this compound as a moderately polar building block suitable for medicinal chemistry programs aiming to balance solubility and membrane permeability. Its lower lipophilicity compared to methyl-substituted analogs makes it a preferred choice when reducing logP is a design goal.

Solid-Phase Synthesis and Automated Parallel Chemistry

As a solid with a melting point of 60-70°C , this compound is well-suited for use in automated solid-dispensing systems and parallel synthesis platforms. Its solid nature facilitates accurate weighing and handling in high-throughput experimentation, unlike liquid regioisomers .

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